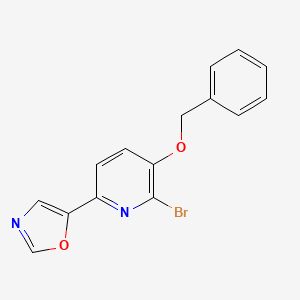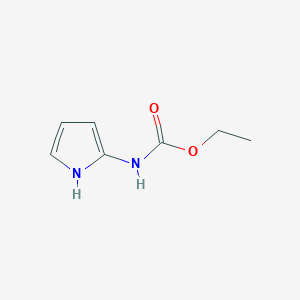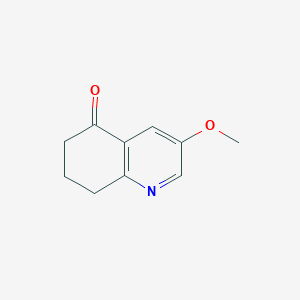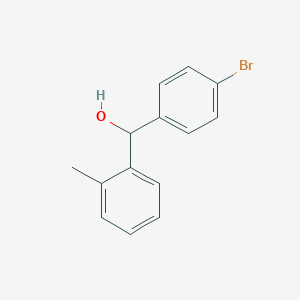
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole
概要
説明
“5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are important heterocyclic compounds that have gained attention in the field of medicinal chemistry due to their wide spectrum of biological activities .
Synthesis Analysis
Oxazole derivatives, including “this compound”, are synthesized using various strategies. One of the most common methods is the van Leusen reaction, which involves the use of tosylmethylisocyanides (TosMICs) .Molecular Structure Analysis
The molecular structure of “this compound” includes a 5-membered oxazole ring, which contains one oxygen atom and one nitrogen atom . The substitution pattern in oxazole derivatives plays a pivotal role in their biological activities .Chemical Reactions Analysis
Oxazole derivatives, including “this compound”, are known to undergo various chemical reactions. These reactions are often used to synthesize new chemical entities in medicinal chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 330.18 and a storage temperature of 2-8°C .科学的研究の応用
Synthesis and Structural Analysis
- A study by Li et al. (2009) details the synthesis of 2-formylpyrido[2,1-b]benzoxazoles and 4-formylpyrido[2,1-b]benzoxazoles, which are structurally characterized, including their formation mechanisms involving chlorination, dimerization, and intramolecular nucleophilic cyclization (Li et al., 2009).
Biological Activity and Pharmacological Potential
- Research by Demirci (2016) indicates that compounds derived from antipyrine, including 1,3-oxazole derivatives, exhibit moderate antimicrobial activity (Demirci, 2016).
- Zhang et al. (2018) provide a comprehensive review of the biological activities of oxazole compounds in medicinal applications, highlighting their potential in treating a range of diseases (Zhang et al., 2018).
- Mavridis et al. (2020) discuss the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones and their in vitro biological activities, including anti-lipid peroxidation and inhibitory activity against lipoxygenase and trypsin-induced proteolysis (Mavridis et al., 2020).
Potential as Anticancer Agents
- The study by Ahmed et al. (2018) focuses on the design, synthesis, and molecular docking of new lipophilic acetamide derivatives, including compounds with oxazole rings, which showed promising anticancer and antimicrobial activities (Ahmed et al., 2018).
- Fathima et al. (2021) explored novel benzoxazole compounds for their antimicrobial, antioxidant, and antitubercular activities, demonstrating their potential as bioactive molecules (Fathima et al., 2021).
Antimicrobial Evaluation
- Ertan-Bolelli et al. (2016) assessed the antimicrobial activities of benzoxazole derivatives against various microorganisms, finding that some compounds exhibited significant activity, especially against drug-resistant strains (Ertan-Bolelli et al., 2016).
Molecular Docking Studies
- Uhlmann et al. (1997) describe the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation of 1-(benzyloxy)-1,2,3-triazole, demonstrating the potential for creating diverse derivatives (Uhlmann et al., 1997).
Novel Synthesis Methods
- Gillie et al. (2016) discuss an efficient method for the synthesis of highly functionalized 4-aminooxazoles, demonstrating the flexibility and efficiency of the method (Gillie et al., 2016).
作用機序
Target of Action
Oxazole derivatives have been known to exhibit a wide spectrum of biological activities . They have been associated with various biological responses, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Mode of Action
Oxazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Oxazolidinones, a class of synthetic antimicrobial agents related to oxazoles, have been reported to exhibit a favorable pharmacokinetic profile with excellent bioavailability and good tissue and organ penetration .
Result of Action
Oxazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The synthesis of oxazole derivatives has been reported to be influenced by various reaction conditions .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
特性
IUPAC Name |
5-(6-bromo-5-phenylmethoxypyridin-2-yl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-15-13(19-9-11-4-2-1-3-5-11)7-6-12(18-15)14-8-17-10-20-14/h1-8,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEXISSXLANPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)C3=CN=CO3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237114 | |
| Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-35-0 | |
| Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(5-oxazolyl)-3-(phenylmethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)
![2-[5-Bromo-2-(3-chloro-pyridin-2-yl)-2H-pyrazol-3-yl]-6-iodo-8-methyl-benzo[d][1,3]oxazin-4-one](/img/structure/B1532344.png)


![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)
![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)
![5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1532349.png)




![(1Z)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N'-hydroxyethanimidamide](/img/structure/B1532359.png)

![1-[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-3-yl]ethan-1-one](/img/structure/B1532364.png)
